molecular formula C25H24N4O5 B2968699 N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1113109-73-1

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2968699
CAS No.: 1113109-73-1
M. Wt: 460.49
InChI Key: FLDNEUMSMSVEPF-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a methylphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the dimethoxyphenyl and methylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties and reactivity.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties or enabling new applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on cellular processes and potential therapeutic applications.

    Medicine: Its unique structure could make it a potential drug candidate for treating various diseases, pending further research on its efficacy and safety.

    Industry: The compound could be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity and leading to various biological effects. Further research is needed to fully elucidate these mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide stands out due to its unique combination of functional groups and potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies and applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-16-7-9-17(10-8-16)24-27-25(34-28-24)19-11-12-22(31)29(14-19)15-21(30)26-13-18-5-4-6-20(32-2)23(18)33-3/h4-12,14H,13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDNEUMSMSVEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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